Tame

概要

説明

Synthesis Analysis

The synthesis of TAME typically involves the reaction of methanol with isobutene or a mixture of isoamylenes, utilizing acid catalysts such as ion exchange resins. Oost and Hoffmann (1996) detailed the microkinetics of this compound's liquid-phase synthesis, highlighting the role of macroporous sulphonic acid ion exchange resin as a catalyst in a continuous-flow recycle reactor. This process is characterized by its reaction kinetics and the sorption behavior of the components, with an activation energy of 89.5 kJ/mol being determined for the forward reaction (Oost & Hoffmann, 1996).

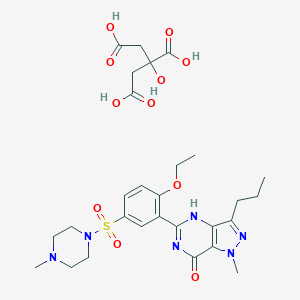

Molecular Structure Analysis

Understanding this compound's molecular structure is crucial for comprehending its chemical behavior and applications. Puzzarini (2016) emphasized the importance of molecular structure in determining a molecule's chemical and physical properties. Advanced computational methodologies now enable accurate structural predictions, providing insights into this compound's geometrical structure and its implications on reactivity and stability (Puzzarini, 2016).

科学的研究の応用

Tert-Amyl Methyl Ether has several scientific research applications:

Chemistry: Used as a solvent in organic synthesis, providing a more environmentally friendly alternative to traditional ether solvents.

Biology: Employed in the extraction of bioactive compounds from natural sources.

Medicine: Investigated for its potential antibacterial properties.

Industry: Utilized as an oxygenate in gasoline to increase octane levels and reduce exhaust emissions.

準備方法

Synthetic Routes and Reaction Conditions

Tert-Amyl Methyl Ether is synthesized by the catalytic reaction of methanol and isoamylenes, specifically 2-methyl-1-butene and 2-methyl-2-butene. The reaction occurs in the liquid phase and involves three simultaneous equilibrium reactions: two etherification reactions and the isomerization between the isoamylenes .

Industrial Production Methods

The industrial production of Tert-Amyl Methyl Ether involves the use of integrated reactive dividing wall and pressure swing columns. This method optimizes the production process, reducing total annualized costs and exergy loss compared to traditional reactive distillation methods .

化学反応の分析

Types of Reactions

Tert-Amyl Methyl Ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It can be reduced using metal hydrides.

Substitution: It participates in substitution reactions, such as Grignard and Suzuki reactions.

Common Reagents and Conditions

Oxidation: Requires oxidizing agents like potassium permanganate.

Reduction: Utilizes metal hydrides such as lithium aluminum hydride.

Substitution: Involves reagents like organomagnesium halides for Grignard reactions and palladium catalysts for Suzuki reactions.

Major Products Formed

Oxidation: Produces corresponding alcohols or ketones.

Reduction: Yields alkanes or alcohols.

Substitution: Forms various substituted organic compounds.

作用機序

The mechanism of action of Tert-Amyl Methyl Ether involves its role as a solvent and reactant in various chemical processes. It facilitates reactions by providing a stable medium and participating in the formation of intermediate compounds. In biological systems, it exhibits antibacterial activity by disrupting cellular morphology and causing autolysis .

類似化合物との比較

Similar Compounds

Cyclopentyl Methyl Ether: An alternative to Tert-Amyl Methyl Ether with higher boiling points and lower volatility.

Tert-Butyl Methyl Ether: Another oxygenate used in gasoline, but with higher environmental concerns.

Uniqueness

Tert-Amyl Methyl Ether stands out due to its lower volatility, higher boiling point, and stability under acidic and basic conditions. It is considered a more environmentally friendly option compared to Tert-Butyl Methyl Ether .

特性

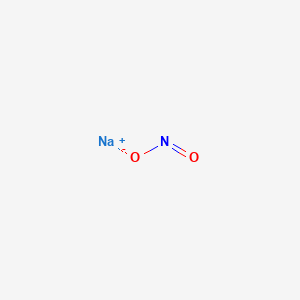

IUPAC Name |

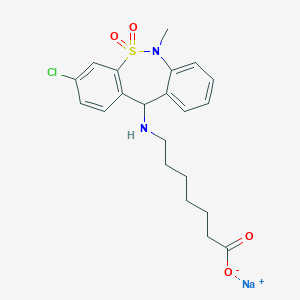

methyl (2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMJXALNHKIDOD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

901-47-3 | |

| Record name | α-Tosyl-L-arginine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=901-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosylarginine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL P-TOLUENESULFONYL-L-ARGININATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7BKF44U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TAME?

A1: this compound, or tert-amyl methyl ether, has a molecular formula of C6H14O and a molecular weight of 102.17 g/mol. []

Q2: How does prothis compound, a prodrug of this compound, interact with the Anaphase Promoting Complex/Cyclosome (APC/C) in multiple myeloma cells?

A2: Prothis compound specifically inhibits the APCCdc20 complex, a component of APC/C responsible for cell cycle progression. This inhibition leads to an accumulation of cyclin B1, a substrate of APCCdc20, and induces metaphase arrest in multiple myeloma cells. []

Q3: Can this compound be used as a solvent in acidic or alkaline systems?

A3: Yes, this compound demonstrates the advantage of being applicable in both acidic and alkaline systems. []

Q4: How is this compound used in the synthesis of 2-methoxy-2-methylbutane (this compound)?

A4: this compound is not used in its own synthesis. It is synthesized through the reaction of methanol with 2-methyl-2-butene, often employing acidic catalysts. []

Q5: How effective is this compound as an extractant for removing phenol from wastewater?

A5: this compound exhibits excellent extraction capabilities for phenol, with a distribution coefficient ranging from 40 to 60. It can achieve extraction efficiencies exceeding 95% within a pH range of 2 to 10. []

Q6: Have any computational studies been conducted on the catalytic destruction of this compound?

A6: While specific computational studies on this compound destruction weren't mentioned in the provided abstracts, research demonstrates that this compound, along with other ether compounds, can be effectively eliminated from the gas phase via reductive catalytic destruction using a palladium-based catalyst. []

Q7: How do structural differences between ether compounds affect their degradation rates in catalytic oxidation?

A7: Research indicates a correlation between the structure of ether compounds and their reaction rates during catalytic oxidation. The observed degradation rates decrease in the following order: this compound > ETBE > MTBE > DIPE > DEE > DME. []

Q8: What is the stability of MTBE, this compound, DIPE, and ETBE in water samples?

A8: Research shows that these ether oxygenates are stable in water samples for up to 216 days when preserved at a pH of 2. []

Q9: What is the effect of prothis compound on the viability of multiple myeloma cells?

A9: Prothis compound treatment causes a significant decrease in the viability of multiple myeloma cell lines, primary cells from humans, and cells from mice with 5T33MM disease. This effect is dose-dependent and accompanied by increased apoptosis. []

Q10: Does prothis compound affect cells in the bone marrow microenvironment other than multiple myeloma cells?

A10: No, research suggests that prothis compound treatment does not negatively impact other cells within the bone marrow microenvironment. []

Q11: Is there a correlation between Cdc20 expression and prognosis in multiple myeloma patients?

A11: Yes, analysis of gene expression data revealed that elevated Cdc20 expression is linked to a poorer prognosis in specific subgroups of multiple myeloma patients. []

Q12: What analytical technique is used to measure low concentrations of MTBE, this compound, DIPE, and ETBE in water?

A12: Purge-and-trap capillary-column gas chromatography/mass spectrometry is a reliable method for analyzing trace amounts (nanograms per liter) of these ether gasoline oxygenates in water. []

Q13: What are the primary products of MTBE catalytic oxidation?

A14: The catalytic oxidation of MTBE primarily results in the formation of carbon dioxide and water. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

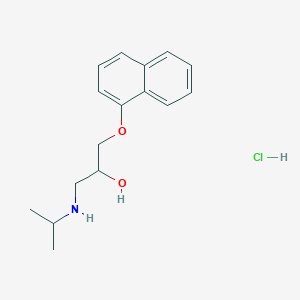

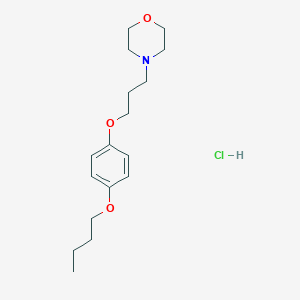

![N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride](/img/structure/B845.png)